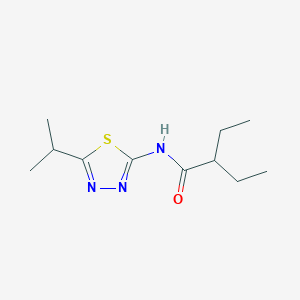
2-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiadiazole derivatives is detailed in the papers, where cyclization reactions and bromination are common methods used to introduce the thiadiazole moiety into the compounds. For instance, the Hurd–Mori reaction is employed to synthesize ethyl 4-(1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate, followed by bromination to introduce a reactive site for further nucleophilic substitution . These methods could potentially be applied to synthesize the compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of thiadiazole derivatives are characterized by their stability and the presence of hydrogen bonding, as seen in the crystal structures of related compounds. For example, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate forms hydrogen-bonded dimers through N—H⋯N interactions . This suggests that the compound "2-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)butanamide" may also exhibit similar hydrogen bonding patterns, contributing to its stability and potential biological activity.
Chemical Reactions Analysis
The papers describe various reactions of thiadiazole derivatives with different nucleophiles. For instance, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with sodium acetate, phenolates, potassium thiolates, and primary and secondary amines to form a variety of substitution products . These reactions are indicative of the reactivity of the bromomethyl group and the stability of the thiadiazole ring during these transformations. Similar reactivity patterns could be expected for the compound "this compound" when reacting with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure and the substituents present on the thiadiazole ring. The papers do not provide explicit data on the physical properties such as melting points, boiling points, or solubility for the compounds studied. However, the chemical properties, such as reactivity towards nucleophiles and the ability to form stable hydrogen-bonded structures, are well-documented . These properties are crucial for understanding the behavior of thiadiazole derivatives in various chemical environments and could be used to infer the properties of "this compound".
Aplicaciones Científicas De Investigación
Electronic Structure and Conductivity
- A study focused on the effects of bulky substituents like isopropyl on the electronic structure and conductivity of molecular metals. Specifically, it examined a novel single component molecular conductor [Au(iPr-thiazdt)2] (iPr-thiazdt: N-isopropyl-1,3-thiazoline-2-thione-4,5-dithiolate), which exhibits unique structural and electrical properties (Filatre-Furcate et al., 2016).
Drug Design and Kinase Inhibition
- The compound was used in structure-based drug design for the discovery of potent and selective CDK2 inhibitors, highlighting its relevance in medicinal chemistry (Vulpetti et al., 2006).
Anti-inflammatory and Analgesic Applications
- Research on substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles revealed their potential as anti-inflammatory and analgesic agents. Molecular modeling studies helped understand their mechanism of action, particularly against the COX-2 enzyme (Shkair et al., 2016).
Synthetic Chemistry and Urease Inhibition
- In the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, the compound demonstrated potent inhibitory potential against the urease enzyme, suggesting its use in therapeutic drug design (Nazir et al., 2018).
Beta-Lithiations and Synthesis of Amides
- The compound was involved in studies related to beta-lithiations of carboxamides, leading to the synthesis of beta-substituted-alpha, beta-unsaturated amides, important in organic synthesis (Katritzky et al., 1993).
Anticancer Activity
- A study explored the synthesis of thiadiazole derivatives incorporating the thiazole moiety, which showed significant anticancer activities, indicating its potential in pharmacological applications (Gomha et al., 2017).
Propiedades
IUPAC Name |
2-ethyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-5-8(6-2)9(15)12-11-14-13-10(16-11)7(3)4/h7-8H,5-6H2,1-4H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWCJDKDWMMCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

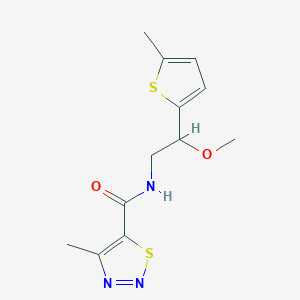
![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one](/img/structure/B3008679.png)
![3-benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3008681.png)
![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3008683.png)
![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)
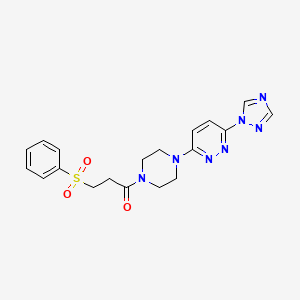
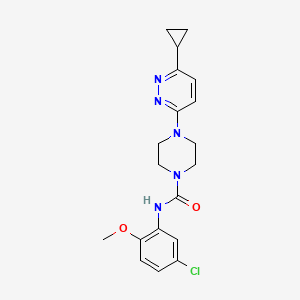
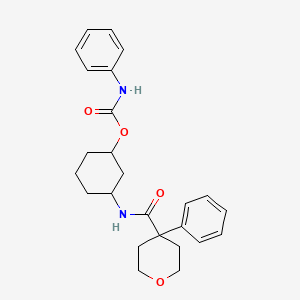
![2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008691.png)
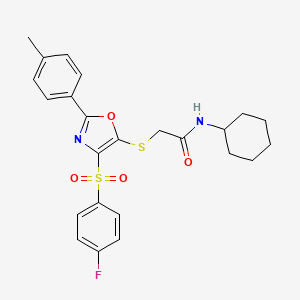
![1-(2,6-Difluorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3008696.png)
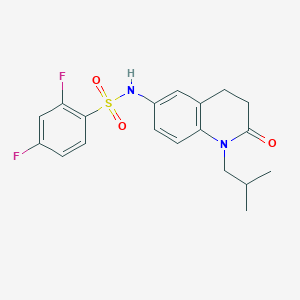
![3-(((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(3-(trifluoromethyl)phenyl)amino)methyl)-4-methoxybenzaldehyde](/img/structure/B3008699.png)